molecular formula C22H25N3O B2803284 4-((1H-indol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide CAS No. 1428349-28-3

4-((1H-indol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide

Cat. No.: B2803284
CAS No.: 1428349-28-3
M. Wt: 347.462
InChI Key: FPXDWVYSZDCDFS-UHFFFAOYSA-N
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Description

4-((1H-indol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety linked to a piperidine ring, which is further connected to a benzyl group and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-indol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperidine Ring: The indole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, typically using benzyl chloride and a base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine and a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-((1H-indol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-((1H-indol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.

    Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    4-((1H-indol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.

    4-((1H-indol-1-yl)methyl)-N-methylpiperidine-1-carboxamide: Similar structure but with a methyl group instead of a benzyl group.

    4-((1H-indol-1-yl)methyl)-N-ethylpiperidine-1-carboxamide: Similar structure but with an ethyl group instead of a benzyl group.

Uniqueness

4-((1H-indol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity and specificity for certain biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

N-benzyl-4-(indol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c26-22(23-16-18-6-2-1-3-7-18)24-13-10-19(11-14-24)17-25-15-12-20-8-4-5-9-21(20)25/h1-9,12,15,19H,10-11,13-14,16-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXDWVYSZDCDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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